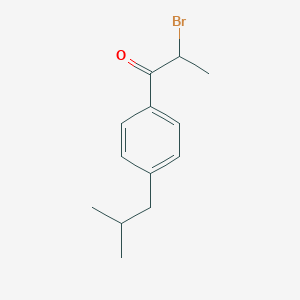

2-Bromo-1-(4-isobutylphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(4-isobutylphenyl)propan-1-one, also known as 2-Bromo-1-phenyl-2-isobutylpropane, is an organic compound belonging to the class of brominated aromatic compounds. It is a colorless liquid with a faint, characteristic odor. It is used in the synthesis of various pharmaceuticals, as well as in the production of dyes and fragrances. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a solvent for the extraction of organic compounds.

Aplicaciones Científicas De Investigación

Bromination of Organic Compounds

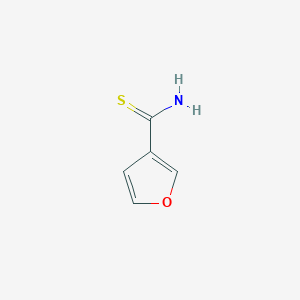

- Bromo-4-isobutyloxyphenyl carbothioamide has been studied for its role in the bromination of organic compounds. The bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored under various conditions, demonstrating the introduction of a bromine atom in different positions depending on the brominating reagent and solvent used. This method is significant for the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues, important synthons in organic synthesis and the preparation of various useful substances (Shirinian et al., 2012).

Optical and Electronic Properties

- The compound's derivatives have been examined for their third-order nonlinear optical properties, indicating potential for optical device applications like optical limiters and switches. This is particularly relevant for specific propane hydrazides (Naseema et al., 2012).

- X-ray structures and computational studies of various cathinones have included analogues of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. These studies contribute to understanding the molecular structures and electronic properties of related compounds (Nycz et al., 2011).

Synthesis of Enantioenriched Compounds

- Enzymatic strategies using racemic amines and prochiral ketones derived from 2-bromophenols or brominated pyridine derivatives have been developed. This approach is valuable for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Antimicrobial Applications

- Substituted phenyl azetidines, including derivatives of this compound, have shown potential as antimicrobial agents. This research contributes to the development of new drugs for combating microbial infections (Doraswamy & Ramana, 2013).

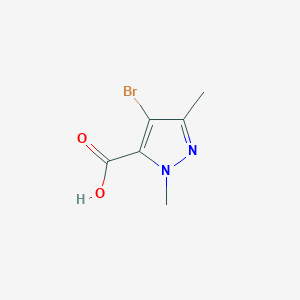

Heterocyclic Derivative Studies

- The bromo-based thiophen chalcone derivative, including 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one, has been investigated for various properties such as spectroscopy, quantum chemistry, and potential as Monoamine oxidase inhibitors (Ramesh et al., 2020).

Safety and Hazards

The safety data sheet for “2-Bromo-1-(4-isobutylphenyl)propan-1-one” indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mecanismo De Acción

Target of Action

This compound is primarily used for research purposes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .

Análisis Bioquímico

Biochemical Properties

2-Bromo-1-(4-isobutylphenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress responses . The compound’s ability to interact with cytochrome P450 enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including damage to the liver and kidneys . Threshold effects are also noted, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to certain proteins can affect its distribution and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s effectiveness and its interactions with other biomolecules .

Propiedades

IUPAC Name |

2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGMFVCPJFHTRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)